molecular formula C9H6O4 B077226 4-Methoxyisobenzofuran-1,3-dione CAS No. 14963-96-3

4-Methoxyisobenzofuran-1,3-dione

Cat. No. B077226
Key on ui cas rn: 14963-96-3
M. Wt: 178.14 g/mol
InChI Key: KRKJKLCCCGDNCY-UHFFFAOYSA-N
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Patent
US07115624B1

Procedure details

To a solution of 4-hydroxy-isobenzofuran-1,3-dione (195 mg, 1.2 mmol) in anhydrous N,N-dimethylformamide (4 ml) under nitrogen was added minutes and then methyl iodide (0.37 ml, 6.0 mmol) was added. The reaction was stirred for 48 h. and then quenched with saturated ammonium chloride. The mixture was concentrated in vacuo, diluted in ethyl acetate (20 ml) and the organic phase washed with 1N hydrochloric acid (5 ml) and brine (3×5 ml). The organic layer was dried (MgSO4) and concentrated in vacuo. To the crude solid was added methanol causing a precipitate to form. The flask was cooled in an ice bath for 2 h. and the solid filtered off, washed with methanol and dried in vacuo which afforded 0.1 g (47%) of 4-methoxy-isobenzofuran-1,3-dione as a solid.
Quantity
195 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[O:12])[O:5][C:6]2=[O:11].[CH3:13]I>CN(C)C=O>[CH3:13][O:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[O:12])[O:5][C:6]2=[O:11]

Inputs

Step One
Name
Quantity
195 mg
Type
reactant
Smiles
OC1=C2C(OC(C2=CC=C1)=O)=O
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.37 mL
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 48 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated ammonium chloride
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted in ethyl acetate (20 ml)
WASH
Type
WASH
Details
the organic phase washed with 1N hydrochloric acid (5 ml) and brine (3×5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the crude solid was added methanol causing a precipitate
CUSTOM
Type
CUSTOM
Details
to form
TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled in an ice bath for 2 h.
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solid filtered off
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo which

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC1=C2C(OC(C2=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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